The synthesis of 2-(Cyclohexyloxy)pyridin-3-amine typically involves several key steps:
The molecular structure of 2-(Cyclohexyloxy)pyridin-3-amine features a pyridine ring with distinct substituents:
The InChI code for this compound is InChI=1S/C11H16N2O/c12-10-6-4-5-9(13-10)7-11(14)8-3/h4-6,8H,3,7,12H2,1-2H3
which provides a structural representation for computational chemistry applications .
2-(Cyclohexyloxy)pyridin-3-amine can participate in various chemical reactions:
The mechanism of action for 2-(Cyclohexyloxy)pyridin-3-amine largely depends on its biological target:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 192.26 g/mol |
Density | Approximately (predicted) |
Boiling Point | Not readily available |
Melting Point | Not readily available |
These properties indicate that 2-(Cyclohexyloxy)pyridin-3-amine is likely a solid at room temperature and may require specific handling conditions due to its potential reactivity .
The applications of 2-(Cyclohexyloxy)pyridin-3-amine span various fields:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5